molecular formula C17H25NO5 B3055767 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde CAS No. 66749-96-0

4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde

Cat. No.: B3055767
CAS No.: 66749-96-0
M. Wt: 323.4 g/mol
InChI Key: KSAPULJIFBTZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde is a complex organic compound with the molecular formula C17H25NO5 and a molecular weight of 323.392 g/mol. This compound is characterized by its unique structure, which includes a benzaldehyde group attached to a 13-azacyclopentadecane ring with four oxygen atoms in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde typically involves multi-step organic reactions. One common approach is the reaction of benzaldehyde with a suitable amine and a cyclic ether under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzaldehydes or benzyl derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: It may be employed in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Benzaldehyde derivatives: Other benzaldehyde compounds with different substituents or ring structures.

  • Cyclic amines: Compounds with similar cyclic amine structures but different functional groups.

Uniqueness: 4-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde stands out due to its unique combination of a benzaldehyde group and a tetraoxa-13-azacyclopentadecane ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c19-15-16-1-3-17(4-2-16)18-5-7-20-9-11-22-13-14-23-12-10-21-8-6-18/h1-4,15H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAPULJIFBTZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498764
Record name 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66749-96-0
Record name 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.